2-(4-Bromopyridin-2-YL)oxazole
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Overview
Description
2-(4-Bromopyridin-2-YL)oxazole is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 4-position and an oxazole ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromopyridin-2-YL)oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-aminopyridine with an appropriate carboxylic acid derivative under cyclization conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromopyridin-2-YL)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-2-YL)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
2-(4-Chloropyridin-2-YL)oxazole: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoropyridin-2-YL)oxazole: Similar structure but with a fluorine atom instead of bromine.
2-(4-Iodopyridin-2-YL)oxazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 2-(4-Bromopyridin-2-YL)oxazole is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to different biological activities and reactivity profiles compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-(4-bromopyridin-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-5H |
InChI Key |
YGRTVMPUWYWZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=NC=CO2 |
Origin of Product |
United States |
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